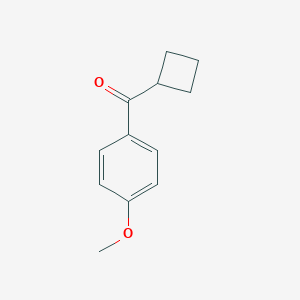

Cyclobutyl 4-methoxyphenyl ketone

Description

Structure

3D Structure

Properties

IUPAC Name |

cyclobutyl-(4-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-14-11-7-5-10(6-8-11)12(13)9-3-2-4-9/h5-9H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFYOOJLCJQTVHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20550315 | |

| Record name | Cyclobutyl(4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20550315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100121-80-0 | |

| Record name | Cyclobutyl(4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20550315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Cyclobutyl 4 Methoxyphenyl Ketone and Its Structural Analogues

Established Synthetic Routes to Cyclobutyl 4-methoxyphenyl (B3050149) Ketone

Traditional methods for the synthesis of aryl ketones provide a solid foundation for the preparation of cyclobutyl 4-methoxyphenyl ketone. These routes, while reliable, often involve stoichiometric reagents and can generate significant waste.

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis and represents a direct method for the preparation of this compound. blogspot.com This electrophilic aromatic substitution reaction typically involves the reaction of an acylating agent, such as cyclobutanecarbonyl chloride, with anisole (B1667542) (methoxybenzene) in the presence of a Lewis acid catalyst.

The methoxy (B1213986) group of anisole is an ortho-, para-directing group, leading to a mixture of isomers. However, the para-substituted product is generally the major isomer due to reduced steric hindrance.

Reaction Scheme:

Development of Novel and Green Synthetic Protocols for this compound

Flow Chemistry and Continuous Processing Applications

The application of flow chemistry and continuous processing to the synthesis of this compound, particularly through reactions like the Friedel-Crafts acylation, presents numerous advantages over traditional batch methods. These benefits include enhanced heat and mass transfer, precise temperature regulation, simplified scalability, reduced waste generation, and the ability to integrate real-time reaction monitoring. nih.gov

Below is an illustrative data table outlining typical parameters for continuous-flow Friedel-Crafts acylation, which could be adapted for the synthesis of this compound.

Table 1: Illustrative Parameters for Continuous-Flow Friedel-Crafts Acylation

| Parameter | Value/Condition | Rationale |

|---|---|---|

| Reactants | Anisole, Cyclobutanecarbonyl Chloride | Common precursors for the target ketone. |

| Catalyst | Heterogeneous (e.g., Zeolite, Supported HPA) | Facilitates easy separation and catalyst recycling. chemijournal.comresearchgate.net |

| Reactor Type | Packed-Bed Reactor (PBR) | Ideal for reactions with solid catalysts. nih.gov |

| Temperature | 80-150 °C | Optimized for reaction rate while minimizing side products. researchgate.net |

| Pressure | 1-10 bar | Sufficient to maintain solvent in the liquid phase. |

| Flow Rate | 0.1-1.0 mL/min | Controls residence time for optimal conversion. |

| Solvent | Dichloromethane or Solvent-free | Dichloromethane is a common solvent for Friedel-Crafts reactions tamu.edu; solvent-free conditions offer environmental benefits. chemijournal.com |

Asymmetric Synthesis and Stereocontrol in Related Chiral Ketones

The development of methods for the asymmetric synthesis of chiral ketones is a significant area of research, as these compounds are valuable building blocks for pharmaceuticals and other biologically active molecules. semanticscholar.orgnih.gov While specific studies on the asymmetric synthesis of this compound are not extensively documented, the principles and methodologies applied to other chiral α-aryl ketones can be extrapolated.

Strategies for achieving stereocontrol in the synthesis of chiral cyclobutanes and related ketones often involve the use of chiral catalysts or auxiliaries. mdpi.comnih.gov These can include chiral Brønsted acids, Lewis acids, transition metal complexes (e.g., palladium, nickel, copper, cobalt), and N-heterocyclic carbenes. nih.gov These catalytic systems can facilitate a variety of transformations, such as enolate arylation, acylation, and rearrangement reactions, with high levels of enantioselectivity. semanticscholar.orgnih.govst-andrews.ac.uk

For instance, rhodium-catalyzed asymmetric arylation has been successfully applied to cyclobutenone ketals to produce chiral cyclobutenyl enol ethers, which can be further modified to access complex cyclobutanes. nih.gov Similarly, cobalt-catalyzed semipinacol rearrangements of allylic alcohols have been shown to provide enantioenriched α-aryl ketones. st-andrews.ac.uk The stereospecific synthesis of multisubstituted cyclobutanes has also been achieved through the ring contraction of readily available pyrrolidines. nih.govntu.ac.uk This method, which proceeds via a radical pathway, allows for excellent stereocontrol. nih.gov

The table below summarizes various catalytic systems that have been employed for the asymmetric synthesis of chiral ketones, which could be adapted for the synthesis of chiral analogues of this compound.

Table 2: Catalytic Systems for Asymmetric Synthesis of Chiral Ketones

| Catalyst Type | Metal/Ligand | Reaction Type | Achieved Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| Transition Metal | Rhodium / Chiral Diene | Asymmetric Arylation | High | nih.gov |

| Transition Metal | Cobalt / Salen | Semipinacol Rearrangement | Excellent | st-andrews.ac.uk |

| Transition Metal | Palladium / Chiral Ligand | C-H Arylation | High | researchgate.net |

| Organocatalyst | Chiral Brønsted Acid | Isomerization | High | N/A |

| Organocatalyst | (S)-Proline | Aldol (B89426) Reaction | High | mdpi.com |

Chemical Reactivity and Mechanistic Investigations of Cyclobutyl 4 Methoxyphenyl Ketone

Transformations Involving the Carbonyl Group

The carbonyl group in cyclobutyl 4-methoxyphenyl (B3050149) ketone is a primary site for chemical reactions, including nucleophilic additions, reductions, and oxidations. The electronic nature of the 4-methoxyphenyl substituent and the steric bulk of the cyclobutyl group influence the reactivity and stereoselectivity of these transformations.

Nucleophilic Addition Reactions and Derivative Formation

The carbonyl carbon of cyclobutyl 4-methoxyphenyl ketone is electrophilic and susceptible to attack by various nucleophiles. These reactions typically proceed through a tetrahedral intermediate and can lead to a wide array of functionalized products.

Organometallic Reagents: Grignard and organolithium reagents are expected to add to the carbonyl group to form tertiary alcohols. For instance, the reaction with methylmagnesium bromide would yield 1-(cyclobutyl)-1-(4-methoxyphenyl)ethanol. The diastereoselectivity of such additions to substituted cyclobutyl ketones can be influenced by the steric hindrance imposed by the cyclobutyl ring and any existing stereocenters.

Wittig Reaction: The Wittig reaction provides a classic method for converting ketones into alkenes. The reaction of this compound with a phosphorus ylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), would produce 1-cyclobutyl-1-(4-methoxyphenyl)ethene. The choice of ylide allows for the introduction of various substituted double bonds.

Derivative Formation: The carbonyl group readily undergoes condensation reactions with amine derivatives to form imines, oximes, and hydrazones. For example, reaction with hydroxylamine (B1172632) (NH₂OH) yields the corresponding this compound oxime, which is a key intermediate for the Beckmann rearrangement.

| Nucleophile | Reagent Example | Product Type |

| Organometallic | Methylmagnesium Bromide | Tertiary Alcohol |

| Phosphorus Ylide | Methylenetriphenylphosphorane | Alkene |

| Amine Derivative | Hydroxylamine | Oxime |

Reduction Pathways: Enantioselective and Diastereoselective Approaches

Reduction of the carbonyl group in this compound affords the corresponding secondary alcohol, cyclobutyl(4-methoxyphenyl)methanol. The stereochemical outcome of this reduction can often be controlled through the use of chiral reducing agents or catalysts.

Hydride Reductions: Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) will effectively reduce the ketone to the alcohol. In cases where the cyclobutyl ring is substituted, the diastereoselectivity of the reduction is influenced by the steric environment around the carbonyl group, with the hydride typically attacking from the less hindered face.

Enantioselective Reductions: The synthesis of a single enantiomer of the alcohol can be achieved through asymmetric reduction. The Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst and borane, is a powerful method for the enantioselective reduction of aryl ketones. wikipedia.orgorganic-chemistry.org Applying this methodology to this compound would be expected to provide the corresponding alcohol in high enantiomeric excess. The stereochemical outcome is predictable based on the catalyst's chirality.

A study on the stereoselective reduction of 3-substituted cyclobutanones has shown that both small and large hydride reagents tend to favor the formation of the cis-alcohol. vub.be This suggests that the reduction of a substituted this compound would also exhibit predictable diastereoselectivity.

| Reducing System | Stereochemical Control | Typical Product |

| NaBH₄ / LiAlH₄ | Diastereoselective (if substituted) | Racemic or diastereomeric mixture of alcohols |

| (S)-CBS Catalyst / BH₃ | Enantioselective | (R)-cyclobutyl(4-methoxyphenyl)methanol |

| (R)-CBS Catalyst / BH₃ | Enantioselective | (S)-cyclobutyl(4-methoxyphenyl)methanol |

Oxidation and Rearrangement Processes

Baeyer-Villiger Oxidation: This reaction involves the oxidation of a ketone to an ester or a lactone. In the case of this compound, the migratory aptitude of the groups attached to the carbonyl carbon determines the regiochemical outcome. The general order of migratory aptitude is tertiary alkyl > secondary alkyl > aryl > primary alkyl. organic-chemistry.org The cyclobutyl group (a secondary alkyl) has a higher migratory aptitude than the 4-methoxyphenyl group. Therefore, the Baeyer-Villiger oxidation, typically with a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), is expected to yield cyclobutyl 4-methoxybenzoate.

A study on the asymmetric Baeyer-Villiger oxidation of 2-arylcyclobutanones catalyzed by a Cu(II)/SPDO complex demonstrated excellent enantioselectivity and regioselectivity, favoring the formation of the corresponding γ-lactone. nih.gov This highlights the synthetic utility of this reaction on similar systems.

Beckmann Rearrangement: The Beckmann rearrangement transforms an oxime into an amide. The oxime of this compound, upon treatment with an acid catalyst (e.g., polyphosphoric acid or sulfuric acid), is expected to undergo rearrangement. The stereochemistry of the oxime dictates which group migrates. The group that is anti-periplanar to the hydroxyl group on the nitrogen atom will migrate. testbook.com Depending on the oxime isomer, migration of either the cyclobutyl or the 4-methoxyphenyl group can occur, leading to two possible amide products: N-(4-methoxyphenyl)cyclobutanecarboxamide or N-cyclobutyl-4-methoxybenzamide.

| Reaction | Reagent | Key Intermediate | Expected Major Product |

| Baeyer-Villiger Oxidation | m-CPBA | Criegee intermediate | Cyclobutyl 4-methoxybenzoate |

| Beckmann Rearrangement | H₂SO₄ | Oxime | N-(4-methoxyphenyl)cyclobutanecarboxamide or N-cyclobutyl-4-methoxybenzamide |

Reactivity of the Cyclobutyl Ring

The inherent ring strain of the cyclobutane (B1203170) moiety (approximately 26 kcal/mol) makes it susceptible to reactions that lead to ring opening, expansion, or contraction, thereby relieving this strain.

Ring Expansion and Contraction Reactions

Ring Expansion: Acid-catalyzed ring expansion of cyclobutyl ketones is a known process. Protonation of the carbonyl oxygen, followed by a 1,2-alkyl shift of one of the cyclobutyl C-C bonds to the adjacent carbocationic center, can lead to the formation of a five-membered ring. For this compound, this would result in a substituted cyclopentanone. The specific conditions and the nature of the substituents can influence the facility of this rearrangement.

Ring Contraction: While less common for simple cyclobutyl ketones, ring contraction to cyclopropyl (B3062369) derivatives can occur under specific conditions, often involving the formation of a carbene or a related reactive intermediate alpha to the carbonyl group.

Cycloaddition and Fragmentation Pathways

Norrish Type I Cleavage: Photochemical excitation of this compound can induce a Norrish Type I cleavage. This involves the homolytic cleavage of the bond between the carbonyl group and the cyclobutyl ring, generating an acyl radical and a cyclobutyl radical. wikipedia.org These radical intermediates can then undergo various secondary reactions, including decarbonylation, recombination, or disproportionation.

Norrish-Yang Reaction: A related photochemical process is the Norrish-Yang reaction, which is an intramolecular γ-hydrogen abstraction by the excited carbonyl group. While this compound itself does not have γ-hydrogens on the cyclobutyl ring in a position to readily undergo this reaction, derivatives with appropriate side chains could be susceptible. For the parent cyclobutyl phenyl ketone, a notable reaction is the Norrish-Yang cyclization to form a bicyclo[1.1.1]pentan-2-ol intermediate. This intermediate can then undergo further C-C bond cleavage and functionalization.

| Reaction Type | Conditions | Key Intermediate | Potential Product(s) |

| Ring Expansion | Acid catalysis | Carbocation | Substituted cyclopentanone |

| Norrish Type I Cleavage | UV irradiation | Acyl and cyclobutyl radicals | Decarbonylation products, recombination products |

| Norrish-Yang Cyclization (analogous systems) | UV irradiation | Biradical | Bicyclo[1.1.1]pentan-2-ol derivative |

Electrophilic and Nucleophilic Aromatic Substitution on the 4-Methoxyphenyl Moiety

The reactivity of the aromatic ring in this compound towards substitution reactions is dictated by the electronic properties of its two substituents: the strongly electron-donating 4-methoxy group and the electron-withdrawing cyclobutylcarbonyl group.

Electrophilic Aromatic Substitution (EAS)

The 4-methoxyphenyl moiety is highly activated towards electrophilic aromatic substitution. This is primarily due to the powerful electron-donating nature of the methoxy (B1213986) group (-OCH₃). The oxygen atom's lone pairs can be delocalized into the aromatic ring through resonance, significantly increasing the electron density of the ring and stabilizing the carbocation intermediate (the sigma complex or arenium ion). youtube.com This stabilization is particularly effective for attack at the ortho and para positions relative to the methoxy group. Since the para position is already occupied by the cyclobutylcarbonyl group, electrophilic attack is strongly directed to the two equivalent ortho positions (C3 and C5). The methoxy group provides an extra resonance structure for the intermediate when substitution occurs at these positions, further lowering the activation energy for the reaction. youtube.com

In contrast, the cyclobutylcarbonyl group is a deactivating, meta-directing group due to its electron-withdrawing inductive and resonance effects. However, the activating effect of the methoxy group is dominant. Studies on related cycloalkylbenzenes have quantified the activating and directing effects of cycloalkyl groups. For instance, in the protiodetritiation of cycloalkylbenzenes, the cyclobutyl group has been shown to be activating, with partial rate factors indicating a preference for para substitution over ortho. researchgate.net In the case of this compound, the powerful ortho-directing influence of the methoxy group will overwhelmingly determine the regiochemical outcome of electrophilic aromatic substitution reactions.

| Substituent on Benzene (B151609) Ring | Relative Position of Attack | Partial Rate Factor (f) | Reference |

|---|---|---|---|

| Cyclobutyl | ortho | 455 | researchgate.net |

| para | 1070 | ||

| Cyclopentyl | ortho | 473 | researchgate.net |

| para | 1195 | ||

| Cyclohexyl | ortho | 406 | researchgate.net |

| para | 886 |

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution on the 4-methoxyphenyl ring of this ketone is generally not a feasible reaction pathway. The SNAr mechanism requires the aromatic ring to be electron-deficient, a condition typically met by the presence of one or more strong electron-withdrawing groups (such as nitro groups) at positions ortho and/or para to a good leaving group. youtube.comlibretexts.org The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by these electron-withdrawing substituents. libretexts.org

The aromatic ring in this compound is electron-rich due to the methoxy group and lacks a suitable leaving group. Therefore, it is not susceptible to attack by nucleophiles under typical SNAr conditions. youtube.com

Photochemical and Radical-Mediated Transformations

Aryl ketones are well-known for their rich photochemistry and susceptibility to radical-mediated reactions. This compound is expected to undergo several characteristic transformations upon photochemical excitation or in the presence of radical initiators.

Photochemical Transformations

The photochemistry of ketones like this compound is dominated by Norrish-type reactions. Upon absorption of UV light, the ketone can be excited to a singlet state, which can then undergo intersystem crossing to a more stable triplet state. These excited states can then react via several pathways:

Norrish-Yang Cyclization: This is a characteristic reaction for ketones with an accessible γ-hydrogen on an alkyl chain. In cyclobutyl ketones, this intramolecular hydrogen abstraction from the γ-position of the cyclobutyl ring leads to the formation of a 1,4-biradical intermediate. This biradical can then cyclize to form a bicyclo[1.1.1]pentan-2-ol derivative. nih.govnih.gov This transformation provides a synthetic route to valuable cis-1,3-difunctionalized cyclobutane scaffolds. nih.govnih.gov

Norrish Type I Cleavage: This process involves the homolytic cleavage of the bond between the carbonyl group and the cyclobutyl ring (α-cleavage). This is a dominant process for gaseous cyclobutyl methyl ketone at longer wavelengths. rsc.org This cleavage generates an acyl radical and a cyclobutyl radical, which can then undergo subsequent reactions like decarbonylation, recombination, or disproportionation.

Radical-Mediated Transformations

In the presence of radical initiators, such as di-t-butyl peroxide (DTBP), cyclobutyl aryl ketones can undergo ring-opening rearrangements. Research on the closely related cyclobutyl phenyl ketone has shown that heating with DTBP and a hydrogen donor like 2-butanol (B46777) leads to the formation of valerophenone. datapdf.com The proposed mechanism involves the formation of a (cyclobutylphenyl)hydroxymethyl radical, which then undergoes a ring-opening rearrangement to a more stable primary alkyl radical, ultimately yielding the straight-chain aromatic ketone after hydrogen abstraction. datapdf.com This ring-opening provides a method to relieve the strain of the cyclobutyl ring.

| Reactant | Initial Amount (mmoles) | Product | Final Amount (mmoles) |

|---|---|---|---|

| Cyclobutyl phenyl ketone | 2.79 | Valerophenone | 1.51 |

| 2-Butanol | 33.00 | Methyl ethyl ketone | 3.62 |

| DTBP | 2.28 | t-Butyl alcohol | 4.00 |

| Acetone | 0.44 | ||

| Residual Cyclobutyl phenyl ketone | 0.69 |

Detailed Mechanistic Elucidation of Key Reactions through Kinetic and Spectroscopic Studies

A thorough understanding of the reaction mechanisms for this compound requires a combination of kinetic, spectroscopic, and computational methods. These studies provide insights into reaction pathways, transition states, and the formation of intermediates.

Kinetic Studies

Kinetic analysis is crucial for determining reaction rates, activation parameters, and the influence of substituents on reactivity.

Electrophilic Aromatic Substitution: The relative rates of electrophilic substitution can be determined through competition experiments or by measuring the rates for a series of related compounds. For example, the rate of protiodetritiation in trifluoroacetic acid has been used to determine the partial rate factors for substitution at the ortho and para positions of various alkylbenzenes, providing quantitative data on the electronic effects of the alkyl groups. researchgate.net Similar studies on this compound would allow for the precise quantification of the activating effect of the combined substituents.

Photochemical and Radical Reactions: Isothermal kinetic measurements can be used to determine the activation parameters (enthalpy and entropy of activation) for reactions like the radical-mediated ring-opening. researchgate.net Determining the apparent activation energy via Arrhenius plots can indicate a change in the reaction mechanism under different conditions. mdpi.com For photochemical reactions, quantum yield measurements provide information on the efficiency of different reaction pathways from the excited state.

Spectroscopic Studies

Spectroscopic techniques are invaluable for identifying reactive intermediates and tracking the progress of a reaction in situ.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR studies can be used to detect and characterize transient species. For the Norrish-Yang reaction, NMR could potentially identify the bicyclo[1.1.1]pentan-2-ol product. nih.gov For other reactions, changes in the chemical shifts and signal intensities of the starting material and products can be monitored over time to obtain kinetic data.

Fourier-Transform Infrared (FT-IR) Spectroscopy: In-situ FT-IR is particularly useful for monitoring reactions involving carbonyl groups. mdpi.com The progress of the photochemical or radical-mediated reactions of this compound could be followed by observing the disappearance of the strong carbonyl (C=O) stretching frequency of the ketone and the appearance of new bands, such as the O-H stretch of an alcohol product. nih.gov

Computational Studies: Modern mechanistic elucidation often employs computational methods like Density Functional Theory (DFT). rsc.org These calculations can map the potential energy surface of a reaction, providing detailed structures of transition states and intermediates and calculating activation barriers, which can then be compared with experimental kinetic data. researchgate.netrsc.org

| Technique | Information Obtained | Example Application |

|---|---|---|

| Kinetic Studies (e.g., Arrhenius plot) | Reaction rates, activation energy, activation parameters (ΔH‡, ΔS‡) | Determining the activation energy for the radical-mediated ring-opening to understand its feasibility. researchgate.netmdpi.com |

| In-situ FT-IR Spectroscopy | Real-time monitoring of functional group changes (e.g., C=O, O-H) | Tracking the conversion of the ketone's carbonyl group during a Norrish-Yang reaction. mdpi.com |

| In-situ NMR Spectroscopy | Structural identification of intermediates and products; kinetic data | Characterizing the bicyclo[1.1.1]pentan-2-ol formed via photochemical cyclization. nih.gov |

| DFT Calculations | Structures and energies of reactants, intermediates, transition states, and products | Mapping the reaction pathway and calculating the energy barrier for the Norrish-Yang cyclization vs. Norrish Type I cleavage. rsc.org |

Advanced Spectroscopic and Crystallographic Characterization of Cyclobutyl 4 Methoxyphenyl Ketone and Its Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the three-dimensional structure of molecules in solution. For cyclobutyl 4-methoxyphenyl (B3050149) ketone, NMR provides precise information about the connectivity of atoms and the spatial arrangement of its constituent parts.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

While 1D NMR (¹H and ¹³C) provides foundational information, 2D NMR techniques are essential for unambiguously assigning signals and revealing complex structural relationships.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For cyclobutyl 4-methoxyphenyl ketone, COSY would reveal correlations between the methine proton adjacent to the carbonyl and the methylene (B1212753) protons of the cyclobutyl ring, as well as the coupling between the different methylene groups within the ring. It would also show the characteristic coupling pattern of the protons on the 4-methoxyphenyl group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is crucial for assigning the carbon signals of the cyclobutyl ring and the aromatic ring by linking them to their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity between protons, which is critical for conformational analysis. For this molecule, NOESY could provide insights into the preferred orientation of the cyclobutyl ring relative to the plane of the aromatic ring.

Table 1: Representative ¹H and ¹³C NMR Data for a this compound Derivative Data is for 4-(1-(4-Methoxyphenyl)cyclobutyl)-2-methylphenol, a closely related derivative.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| Aromatic Ring | |||

| H-2', H-6' | ~7.1-7.2 (d) | ~128-130 | C-4', C=O |

| H-3', H-5' | ~6.8-6.9 (d) | ~113-114 | C-1', C-OMe |

| C-1' | - | ~135-137 | H-2', H-6' |

| C-4' | - | ~158-160 | H-3', H-5', OMe protons |

| Carbonyl | |||

| C=O | - | ~198-200 | Aromatic protons, Cyclobutyl H-α |

| Cyclobutyl Ring | |||

| H-α | ~3.5-3.7 (m) | ~50-55 | C=O, Aromatic C-1' |

| H-β | ~2.2-2.4 (m) | ~25-30 | - |

| H-γ | ~1.8-2.0 (m) | ~18-22 | - |

| Methoxy (B1213986) Group | |||

| OCH₃ | ~3.8 (s) | ~55 | Aromatic C-4' |

Note: The presence of additional substituents in the derivative (methyl and hydroxyl groups) will influence the exact chemical shifts.

Variable-Temperature NMR for Dynamic Processes

Variable-Temperature (VT) NMR is a powerful technique for studying dynamic molecular processes, such as conformational changes or restricted bond rotation, that occur on the NMR timescale. nih.govchem-station.com For this compound, VT-NMR could be employed to investigate several dynamic phenomena:

Cyclobutyl Ring Puckering: The four-membered cyclobutyl ring is not planar and undergoes rapid puckering at room temperature. At low temperatures, this process could slow down sufficiently to be observed as separate signals for the non-equivalent axial and equatorial protons.

Aryl-Carbonyl Bond Rotation: Rotation around the single bond between the 4-methoxyphenyl ring and the carbonyl group might be hindered. VT-NMR studies could determine the energy barrier for this rotation. At the coalescence temperature, the signals for the aromatic protons ortho and meta to the ketone group would broaden and merge. youtube.com

Such studies provide thermodynamic parameters (ΔG‡, ΔH‡, and ΔS‡) for these conformational changes, offering a deeper understanding of the molecule's flexibility and preferred shapes. researchgate.net

High-Resolution Mass Spectrometry for Molecular Ion and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₁₂H₁₄O₂), the expected exact mass would be calculated and compared to the experimental value to confirm its composition.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) involves the selection of the molecular ion (or a primary fragment ion) and its subsequent fragmentation through collision-induced dissociation. The resulting fragment ions provide a "fingerprint" that confirms the molecule's structure. For this compound, the key fragmentation pathways would likely involve:

α-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common fragmentation pathway for ketones. This would lead to the formation of two primary acylium ions:

Loss of the cyclobutyl radical (•C₄H₇) to form the 4-methoxybenzoyl cation (m/z 135). This is often a very stable and abundant ion.

Loss of the 4-methoxyphenyl radical (•C₆H₄OCH₃) to form the cyclobutylacylium ion (m/z 69).

Cleavage within the Aromatic Ring: Further fragmentation of the 4-methoxybenzoyl cation (m/z 135) can occur, for example, through the loss of carbon monoxide (CO) to yield an ion at m/z 107, or loss of a methyl radical (•CH₃) to give an ion at m/z 120.

McLafferty Rearrangement: This is not possible for this compound as it lacks a γ-hydrogen on a flexible alkyl chain.

Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Formula | Fragmentation Pathway |

| 190 | [M]⁺ | [C₁₂H₁₄O₂]⁺ | Molecular Ion |

| 135 | 4-Methoxybenzoyl cation | [C₈H₇O₂]⁺ | α-Cleavage (loss of •C₄H₇) |

| 107 | [C₇H₇O]⁺ | Loss of CO from m/z 135 | |

| 77 | Phenyl cation | [C₆H₅]⁺ | Loss of CH₂O from m/z 107 |

| 69 | Cyclobutylacylium ion | [C₅H₅O]⁺ | α-Cleavage (loss of •C₇H₇O) |

Isotopic Labeling Studies via Mass Spectrometry

Isotopic labeling is a technique where one or more atoms in a molecule are replaced with a heavier isotope (e.g., ¹³C instead of ¹²C, or ²H instead of ¹H). newdrugapprovals.org While no specific isotopic labeling studies on this compound are reported, this method could be used to definitively confirm fragmentation mechanisms. For example, by synthesizing the ketone with a ¹³C-labeled carbonyl carbon, any fragment containing this carbon would have its mass shifted by one unit. This would unequivocally prove which fragments retain the carbonyl group during MS/MS analysis.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Bonding Characteristics

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying functional groups and providing information about bond strength and molecular structure.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to polar bonds. The key absorption band for this compound would be the very strong C=O stretching vibration. The position of this band is sensitive to its environment. Conjugation with the aromatic ring lowers the frequency, while the strain of the cyclobutyl ring raises it. For comparison, a typical aromatic ketone like acetophenone (B1666503) absorbs around 1685 cm⁻¹, while cyclobutanone (B123998) absorbs at a much higher frequency of 1785 cm⁻¹. Therefore, the C=O stretch for this compound is expected to be in the range of 1670-1690 cm⁻¹ . Other characteristic IR bands would include C-O stretching for the ether linkage, C-H stretching for the aromatic and aliphatic parts, and C=C stretching for the aromatic ring.

Raman Spectroscopy: Raman spectroscopy is more sensitive to non-polar, symmetric bonds. It would be particularly useful for observing the symmetric breathing mode of the aromatic ring and the skeletal vibrations of the cyclobutyl ring. The C=O stretch is also Raman active, though typically weaker than in the IR spectrum.

Table 3: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| Aromatic C-H Stretch | 3100-3000 | IR, Raman |

| Aliphatic C-H Stretch | 3000-2850 | IR, Raman |

| Carbonyl (C=O) Stretch | 1670-1690 | IR (strong), Raman (medium) |

| Aromatic C=C Stretch | 1600, 1580, 1500 | IR, Raman |

| Aryl-Alkyl Ether C-O Stretch | 1260-1200 (asymmetric) | IR (strong) |

| Aryl-Alkyl Ether C-O Stretch | 1050-1000 (symmetric) | Raman (strong) |

| Cyclobutyl Ring Puckering | < 400 | Raman |

X-ray Crystallography of Single Crystals for Solid-State Structure Determination

Single-crystal X-ray diffraction is an unparalleled technique for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. This method provides precise information on bond lengths, bond angles, and the conformation of the molecule, which are critical for understanding its steric and electronic properties.

While a specific crystallographic study for the parent this compound is not readily found in the public domain, valuable insights can be drawn from the analysis of its derivatives. For instance, the absolute configuration of chiral trisubstituted cyclobutanes, synthesized via Pd(II)-catalyzed enantioselective C(sp³)-H arylation of cyclobutyl ketones, has been unequivocally established using X-ray crystallography. This demonstrates the power of this technique in assigning stereochemistry to complex cyclobutane (B1203170) systems.

As a comparative example, the crystal structure of a related compound, (4-Methoxyphenyl)(4-methylcyclohexyl)methanone, has been determined. Although featuring a cyclohexyl ring instead of a cyclobutyl ring, the crystallographic data provides a reference for the bond parameters and conformational preferences of the 4-methoxyphenyl ketone moiety. In this structure, the cyclohexyl ring adopts a chair conformation. acs.org

Illustrative Crystallographic Data for a Derivative:

To exemplify the type of data obtained from such an analysis, the following table presents hypothetical crystallographic data for a representative derivative, cis-γ-arylated cyclobutyl aryl ketone. This data is based on typical values for such compounds and serves to illustrate the detailed structural information provided by X-ray crystallography.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 15.789 |

| α (°) | 90 |

| β (°) | 105.34 |

| γ (°) | 90 |

| Volume (ų) | 1302.5 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.254 |

This is a hypothetical data table for illustrative purposes.

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate an electron density map, from which the atomic positions can be determined and the molecular structure can be modeled. The refinement of this model leads to the precise bond lengths and angles that define the molecule's geometry.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Assignment

For chiral molecules, which are non-superimposable on their mirror images, determining the absolute configuration (the actual three-dimensional arrangement of atoms) is crucial. Chiroptical spectroscopic methods, such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), are powerful tools for this purpose, particularly for molecules in solution. princeton.eduacs.org

These techniques rely on the differential absorption of left and right circularly polarized light by a chiral molecule. princeton.edu An electronic CD spectrum provides information about the stereochemistry around the chromophores in the molecule, while a VCD spectrum provides information about the stereochemistry of the entire molecule through its vibrational modes.

For a chiral derivative of this compound, the ketone carbonyl group and the aromatic ring act as chromophores. The n → π* electronic transition of the carbonyl group, typically observed in the 280-320 nm region of the CD spectrum, is particularly sensitive to the stereochemical environment. The sign and magnitude of the Cotton effect associated with this transition can often be related to the absolute configuration using empirical rules, such as the octant rule for ketones.

The octant rule divides the space around the carbonyl group into eight regions (octants). The contribution of a substituent to the Cotton effect depends on which octant it resides in. By analyzing the conformation of the cyclobutyl ring and the relative positions of its substituents, a prediction can be made about the sign of the Cotton effect for a given enantiomer.

A more rigorous approach involves the comparison of the experimentally measured CD or VCD spectrum with spectra predicted from quantum mechanical calculations, typically using Density Functional Theory (DFT). The procedure generally involves the following steps:

Conformational Search: Identifying all low-energy conformations of the molecule.

Spectrum Calculation: Calculating the CD or VCD spectrum for each conformation.

Boltzmann Averaging: Averaging the calculated spectra based on the predicted population of each conformer at the experimental temperature.

Comparison: Comparing the final calculated spectrum with the experimental spectrum. A good match between the calculated spectrum of a specific enantiomer (e.g., the R-enantiomer) and the experimental spectrum allows for the confident assignment of the absolute configuration of the sample. princeton.edu

Hypothetical Chiroptical Data:

The following table illustrates the type of data that would be obtained from a CD analysis of a chiral derivative of this compound.

| Transition | Wavelength (λmax, nm) | Molar Ellipticity ([θ]) |

| n → π* (Ketone) | 305 | +5,200 |

| π → π* (Aryl) | 275 | -10,500 |

| π → π* (Aryl) | 220 | +25,000 |

This is a hypothetical data table for illustrative purposes.

Theoretical and Computational Chemistry Studies on Cyclobutyl 4 Methoxyphenyl Ketone

Conformational Analysis and Potential Energy Surfaces

The flexibility of Cyclobutyl 4-methoxyphenyl (B3050149) ketone arises from the rotation around the single bonds connecting the cyclobutyl ring to the carbonyl group and the carbonyl group to the 4-methoxyphenyl ring. Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of the molecule and the energy barriers between them.

A common computational technique for this is the potential energy surface (PES) scan. q-chem.comreadthedocs.io In a PES scan, a specific dihedral angle is systematically varied in steps, and at each step, the energy of the molecule is calculated while allowing all other geometric parameters to relax. q-chem.comvisualizeorgchem.com Plotting the energy as a function of the dihedral angle reveals the low-energy conformers as minima on the surface and the transition states between them as maxima.

For Cyclobutyl 4-methoxyphenyl ketone, two key dihedral angles would be of interest:

The angle defining the orientation of the cyclobutyl ring relative to the carbonyl plane.

The angle defining the orientation of the 4-methoxyphenyl ring relative to the carbonyl plane.

A relaxed PES scan of the dihedral angle between the phenyl ring and the carbonyl group would likely show two minima corresponding to conformations where the bulky cyclobutyl group and the phenyl ring are positioned to minimize steric hindrance. The energy barriers between these conformers would indicate the ease of interconversion at a given temperature.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can aid in the interpretation of experimental spectra. For this compound, DFT calculations can provide valuable predictions for its NMR and IR spectra.

The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts. nih.gov By predicting the ¹H and ¹³C chemical shifts for each atom in the molecule, a theoretical NMR spectrum can be generated. This can be invaluable for assigning peaks in an experimental spectrum and confirming the molecular structure.

Similarly, the vibrational frequencies of the molecule can be calculated from the second derivatives of the energy with respect to the atomic positions. These frequencies correspond to the absorption bands in an infrared (IR) spectrum. It is a common practice to apply a scaling factor to the calculated frequencies to account for systematic errors in the computational method and the neglect of anharmonicity. researchgate.net These scaled frequencies can then be compared to an experimental IR spectrum to identify characteristic vibrational modes, such as the C=O stretch of the ketone and the vibrations of the aromatic ring.

Table 2: Predicted Spectroscopic Data for this compound Note: The following data is illustrative and based on typical values for similar aromatic ketones.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | IR Frequencies (Predicted, Scaled) |

|---|---|---|

| Chemical Shift (ppm) | Chemical Shift (ppm) | Frequency (cm⁻¹) & Assignment |

| 7.9 (d, 2H, Ar-H ortho to C=O) | 200.0 (C=O) | 1680 (C=O stretch) |

| 6.9 (d, 2H, Ar-H meta to C=O) | 163.0 (Ar-C-O) | 1600 (Ar C=C stretch) |

| 3.8 (s, 3H, -OCH₃) | 132.0 (Ar-C) | 1250 (C-O stretch) |

| 3.5 (m, 1H, Cyclobutyl-CH) | 130.0 (Ar-CH) | 2950 (Aliphatic C-H stretch) |

| 2.2-2.4 (m, 4H, Cyclobutyl-CH₂) | 114.0 (Ar-CH) | |

| 1.8-2.0 (m, 2H, Cyclobutyl-CH₂) | 55.5 (-OCH₃) | |

| 45.0 (Cyclobutyl-CH) | ||

| 25.0 (Cyclobutyl-CH₂) |

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry provides a molecular-level understanding of how chemical reactions occur. rsc.org For ketones like this compound, photochemical reactions, such as the Norrish-Yang reaction, are a relevant area of study. scholarsresearchlibrary.comnih.gov This reaction involves the intramolecular abstraction of a γ-hydrogen by the excited carbonyl group, leading to the formation of a biradical intermediate, which can then cyclize. scholarsresearchlibrary.comnih.gov

To study such a reaction computationally, the first step is to locate the geometries of the reactants, intermediates, products, and, crucially, the transition states that connect them. Transition state optimization algorithms are used to find these first-order saddle points on the potential energy surface. Once the transition state structure is found, a frequency calculation is performed to confirm that it has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

The difference in energy between the reactants and the transition state gives the activation energy of the reaction. This value is critical for understanding the reaction kinetics. By mapping out the entire reaction pathway, including all intermediates and transition states, a detailed mechanistic picture can be constructed. acs.org

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

While quantum chemical calculations are typically performed on isolated molecules in the gas phase, most chemical processes occur in solution. Molecular Dynamics (MD) simulations are a powerful computational technique for studying the behavior of molecules in a condensed phase, such as in a solvent. researchgate.netacs.org

In an MD simulation, the motion of the molecule and the surrounding solvent molecules is simulated over time by solving Newton's equations of motion. This allows for the exploration of the conformational landscape of the solute and the investigation of specific solute-solvent interactions.

For this compound, MD simulations could be used to study how the solvent influences its conformational preferences. In a polar protic solvent like water or ethanol, hydrogen bonding between the solvent and the carbonyl oxygen would be expected. These interactions could stabilize certain conformations over others. In contrast, in a nonpolar solvent like hexane, solvent-solute interactions would be weaker, and the conformational equilibrium would be primarily governed by intramolecular forces. researchgate.netmissouri.edu MD simulations can quantify these effects and provide insights into how the solvent environment modulates the structure and dynamics of the molecule. nih.govrsc.org

Investigation of Biological Activity and Molecular Mechanisms Involving Cyclobutyl 4 Methoxyphenyl Ketone Analogues

Enzyme Inhibition Studies and Mechanistic Insights

Direct studies on the enzyme inhibitory activity of Cyclobutyl 4-methoxyphenyl (B3050149) ketone are not available in the current scientific literature. However, research on compounds containing the methoxyphenyl ketone scaffold has revealed significant inhibitory potential against various enzymes. For instance, a series of 4-substituted methoxybenzoyl-aryl-thiazole analogues have been identified as potent anticancer agents that target tubulin polymerization through binding to the colchicine (B1669291) site. nih.gov Although these compounds feature a more complex thiazole (B1198619) ring in place of the cyclobutyl group, the methoxybenzoyl moiety is a key pharmacophore for their biological activity.

In a different context, isoxazole-containing compounds with a dimethoxy substitution on a phenyl ring have been evaluated as inhibitors of cyclooxygenase (COX) enzymes. nih.gov One such derivative, featuring a 3,4-dimethoxyphenyl group, demonstrated potent inhibition of both COX-1 and COX-2, with IC50 values of 64 nM and 13 nM, respectively. nih.gov This highlights the potential of the methoxyphenyl group to contribute to enzyme inhibitory activity.

Further research into chalcone (B49325) derivatives, which share a ketone linker between two aromatic rings, has also identified potent and selective COX-2 inhibitors. researchgate.net While structurally distinct from cyclobutyl 4-methoxyphenyl ketone, these findings collectively suggest that the methoxyphenyl ketone scaffold can be a valuable component in the design of enzyme inhibitors. The specific influence of the cyclobutyl group on such activity remains an area for future investigation.

Receptor Binding Profiling and Ligand-Target Interactions

There is a lack of specific data on the receptor binding profile of this compound. However, studies on closely related analogues offer some indication of potential interactions. For example, 4-Methoxybenzyl-4-methoxyphenyl ketone , a compound with a similar electronic and structural framework, has been reported to bind to estrogen receptors, suggesting it may act as an estrogen receptor modulator. biosynth.com This interaction is likely influenced by the 4-methoxyphenyl groups, which can mimic the phenolic A-ring of estradiol.

The table below summarizes the reported receptor binding activity for this related analogue.

| Compound Name | Receptor | Reported Activity |

| 4-Methoxybenzyl-4-methoxyphenyl ketone | Estrogen Receptors | Binds to estrogen receptors, potential estrogen receptor modulator. biosynth.com |

Further research is necessary to determine if this compound shares this affinity for estrogen receptors or interacts with other receptor systems. The rigid, non-aromatic cyclobutyl group would significantly alter the shape and conformational flexibility of the molecule compared to the more flexible 4-methoxybenzyl group, which would likely lead to a different receptor binding profile.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Direct Structure-Activity Relationship (SAR) studies for a series of this compound derivatives are not documented in the literature. However, SAR studies on related classes of compounds provide insights into the contributions of the different structural components.

Research on 4-substituted methoxybenzoyl-aryl-thiazoles has demonstrated that modifications to the rings and the carbonyl linker can significantly impact anticancer potency. nih.gov These studies underscore the importance of the methoxybenzoyl moiety in the observed biological effects.

In a separate line of research, the synthesis of cis-1,3-difunctionalized cyclobutanes starting from cyclobutyl aryl ketones highlights the synthetic accessibility of derivatives with modified cyclobutane (B1203170) rings. nih.gov This work provides a foundation for future SAR studies by enabling the creation of a library of analogues with diverse substitutions on the cyclobutane ring.

Furthermore, SAR studies on 4-Hydroxytamoxifen analogues, prepared through the McMurry reaction of 4,4'-dimethoxybenzophenone, have shown that the nature of the groups attached to the core structure is critical for cytotoxic activity. mdpi.com While these compounds are structurally more complex, the findings reinforce the principle that systematic structural modification is key to optimizing biological activity.

The collective findings from these related studies suggest that future SAR investigations on this compound derivatives should focus on:

Substitution patterns on the 4-methoxyphenyl ring.

Modification of the cyclobutyl ring with various functional groups.

Alterations to the ketone linker.

Modulation of Cellular Pathways and Signaling Cascades

Specific information regarding the modulation of cellular pathways by this compound is not available. The study of small molecule drugs, including those with cyclobutane scaffolds, is a growing area of research due to their ability to penetrate cells and target important proteins in various molecular pathways. calstate.edu

Given the estrogen receptor binding activity of the related compound 4-Methoxybenzyl-4-methoxyphenyl ketone, it is plausible that analogues of this compound could modulate estrogen receptor-mediated signaling pathways. biosynth.com Such pathways are critical in the development and progression of certain types of cancer, as well as in the regulation of various physiological processes. However, without direct experimental evidence, this remains speculative.

Molecular Docking and Chemoinformatic Approaches to Target Identification

There have been no molecular docking or chemoinformatic studies published that specifically focus on this compound. However, molecular docking has been effectively utilized to study the interactions of structurally related compounds with their biological targets.

For example, docking studies have been performed on:

4-(Arylaminomethyl)benzamide derivatives as potential tyrosine kinase inhibitors, revealing how a flexible linker can allow for favorable binding to the active site of mutant kinases. nih.gov

Isoxazole-carboxamide derivatives as COX inhibitors, where docking simulations helped to explain the observed selectivity for COX-2 over COX-1 based on interactions within the enzyme's binding pocket. nih.gov

Chalcone derivatives as COX-2 inhibitors and as potential anxiolytic agents interacting with the GABAA receptor. researchgate.net

These studies demonstrate the utility of in silico approaches for understanding ligand-protein interactions and for guiding the design of more potent and selective inhibitors. Future molecular docking studies on this compound could help to identify potential protein targets and to predict the binding modes and affinities, thereby guiding experimental investigations into its biological activities.

Applications in Materials Science and As Synthetic Intermediates

Role as Precursors in the Synthesis of Complex Organic Molecules

Cyclobutyl 4-methoxyphenyl (B3050149) ketone serves as a valuable starting material for the synthesis of more complex and functionally rich organic molecules. A notable application is in the stereospecific synthesis of cis-γ-functionalized cyclobutyl ketones. This transformation is achieved through a sequential C–H/C–C functionalization strategy. The process begins with a Norrish-Yang cyclization of the cyclobutyl ketone, which proceeds via an intramolecular hydrogen abstraction to form a bicyclo[1.1.1]pentan-2-ol intermediate. This intermediate can then undergo a palladium-catalyzed C–C cleavage and functionalization, allowing for the introduction of various aryl, heteroaryl, alkenyl, and alkynyl groups at the 3-position of the cyclobutane (B1203170) ring with a high degree of cis-selectivity. nih.govnih.gov

The versatility of the resulting ketone moiety allows for further chemical modifications. For instance, the ketone can be reduced to an alkane or can participate in a Knoevenagel condensation. nih.gov Furthermore, the aryl ketone can be transformed into a cyclobutane carboxylic anilide via a Beckmann rearrangement or an acyl cyclobutanol (B46151) through a Baeyer-Villiger oxidation. nih.gov The p-methoxyphenyl substituent also offers a handle for further reactions; for example, it can be oxidized to a carboxylic acid, providing a versatile point for additional chemical elaborations. nih.gov This synthetic utility is highlighted by its application in the synthesis of a conformationally restricted analog of the hyperparathyroidism drug Cinacalcet. nih.gov

| Precursor | Reaction Type | Intermediate | Product | Ref |

| Cyclobutyl 4-methoxyphenyl ketone | Norrish-Yang cyclization | Aryl bicyclo[1.1.1]pentan-2-ol | cis-γ-functionalized cyclobutyl ketone | nih.govnih.gov |

| cis-γ-arylated cyclobutyl ketone | Reduction | - | Alkane derivative | nih.gov |

| cis-γ-arylated cyclobutyl ketone | Knoevenagel condensation | - | Alkene derivative | nih.gov |

| cis-γ-arylated cyclobutyl ketone | Beckmann rearrangement | - | Cyclobutane carboxylic anilide | nih.gov |

| cis-γ-arylated cyclobutyl ketone | Baeyer-Villiger oxidation | - | Acyl cyclobutanol | nih.gov |

Integration into Polymer Architectures and Macromolecular Design

While direct studies on the integration of this compound into polymers are not extensively documented, the chemistry of its constituent parts suggests potential applications. Phenolic compounds, in general, are key monomers in the synthesis of polymers like poly(phenylene ether) (PPE). Functionalized phenols can be incorporated into polymer backbones or as end-groups to impart specific properties. tue.nl For instance, bisphenols derived from functional ketones are used in PPE redistribution reactions. tue.nl It is conceivable that a derivative of this compound, such as a corresponding bisphenol, could be synthesized and used in a similar fashion to introduce the cyclobutyl moiety into a polymer chain. This could influence the polymer's thermal properties, solubility, and mechanical characteristics.

Furthermore, perfluorocyclobutyl (PFCB) polymers, formed via thermal [2+2] cyclopolymerization of trifluorovinyl ether-containing monomers, are known for their high thermal stability and desirable dielectric properties. semanticscholar.org While not a direct precursor, the cyclobutyl ring in this compound is a structural feature that, if appropriately functionalized, could be explored in the context of ring-opening or ring-forming polymerizations to create novel polymer architectures.

Photophysical Properties and Potential in Optoelectronic Materials

The photophysical properties of this compound have not been extensively characterized in the available literature. However, the photochemistry of simpler cyclobutyl ketones, such as cyclobutyl methyl ketone, has been studied. These studies reveal that Norrish type I processes, involving the cleavage of the bond between the carbonyl group and the cyclobutyl ring, are dominant upon photoexcitation. rsc.org This photochemical reactivity is fundamental to the synthetic applications described in section 7.1.

The presence of the 4-methoxyphenyl chromophore suggests that this compound will absorb UV light. The potential for this absorbed energy to drive chemical reactions or be re-emitted as fluorescence or phosphorescence is an area for future investigation. Related methoxy-substituted aromatic compounds have been explored for their applications in optoelectronics. researchgate.net For instance, methoxy-substituted benzo[b]naphtho[2,1-d]thiophenes have been synthesized and their properties relevant to optoelectronic applications have been studied. researchgate.net The development of optoelectronic materials often relies on the utilization of hot excitons or hot carriers, which are high-energy electronic states. rsc.org The specific photophysical properties of this compound would need to be determined to assess its potential in this area.

Supramolecular Assembly and Self-Assembled Systems

The ability of a molecule to participate in non-covalent interactions is key to its use in supramolecular chemistry. This compound possesses several features that could facilitate its involvement in supramolecular assemblies. The ketone's oxygen atom can act as a hydrogen bond acceptor, a property that is fundamental to the formation of many self-assembled structures. For example, the self-assembly of bis(triazole)s can lead to the formation of 1D hydrogen-bonded chains.

The methoxy (B1213986) group also provides a potential hydrogen bond acceptor site. The aromatic ring can participate in π-π stacking interactions, which are another important driving force for self-assembly. Research on keto-adamantane-based macrocycles has shown that the combination of a ketone functionality with other structural motifs can lead to the formation of co-crystals and materials with interesting properties like vapochromism. mdpi.com Similarly, the self-assembly of molecules via halogen bonds involving ketones has been reported. eurjchem.com While no specific studies on the supramolecular chemistry of this compound are available, its structure suggests that it could be a valuable component in the design of new supramolecular systems.

Advanced Analytical Method Development for Cyclobutyl 4 Methoxyphenyl Ketone

Chromatographic Separations for Purity Assessment and Isolation

Chromatography is the cornerstone of separation science and is the primary tool for assessing the purity of Cyclopropyl (B3062369) 4-methoxyphenyl (B3050149) ketone. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer powerful means for separating the target compound from starting materials, by-products, and degradants.

HPLC is a versatile technique for the analysis of non-volatile and thermally sensitive compounds. For aromatic ketones like Cyclopropyl 4-methoxyphenyl ketone, reversed-phase HPLC is the most common approach.

Method development would typically involve the systematic optimization of several key parameters:

Column Selection: A C18 or C8 column is generally the first choice due to the non-polar nature of the analyte. The specific brand and model can influence selectivity.

Mobile Phase: A mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is used. Gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to achieve good separation of all components in a reasonable timeframe.

Detection: A Diode-Array Detector (DAD) or a variable wavelength UV detector is ideal. The presence of the chromophoric methoxyphenyl ketone moiety allows for strong UV absorbance. A full UV scan would determine the optimal detection wavelength, likely corresponding to the absorbance maximum (λmax) of the conjugated system. masterorganicchemistry.com

Derivatization: For enhanced detection or to improve chromatographic behavior, derivatization with a reagent like 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH) can be employed. This reaction forms a 2,4-dinitrophenylhydrazone derivative, which is highly colored and can be detected at higher wavelengths (e.g., 365 nm), minimizing interference from the sample matrix. researchgate.net

A hypothetical HPLC method for purity analysis is presented in Table 1.

Table 1: Illustrative HPLC Method Parameters for Cyclopropyl 4-methoxyphenyl Ketone Purity Assessment

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | Diode-Array Detector (DAD), monitoring at 275 nm |

| Injection Volume | 10 µL |

| Sample Solvent | Acetonitrile/Water (50:50) |

View detailed data for Table 1

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | Diode-Array Detector (DAD), monitoring at 275 nm |

| Injection Volume | 10 µL |

| Sample Solvent | Acetonitrile/Water (50:50) |

GC is an excellent technique for the analysis of volatile and thermally stable compounds like Cyclopropyl 4-methoxyphenyl ketone. Commercial suppliers often use GC to determine the assay of this compound, with purities typically specified at ≥97.5%. thermofisher.com

For purity assessment, a flame ionization detector (FID) is commonly used due to its robustness and linear response for hydrocarbons. However, for the identification of unknown impurities, coupling GC with a mass spectrometer (GC-MS) is indispensable. The mass spectrometer provides fragmentation patterns for each separated peak, which can be used to elucidate the structures of impurities.

Key GC-MS parameters to optimize include:

Column: A low-to-mid polarity column, such as a 5% phenyl-polysiloxane, is generally suitable for separating aromatic ketones.

Temperature Program: A temperature gradient is employed, starting at a lower temperature to resolve early-eluting, more volatile impurities and ramping up to elute the main compound and any higher-boiling by-products.

Injector Temperature: The temperature must be high enough to ensure complete vaporization without causing thermal degradation of the analyte.

Mass Spectrometry: Electron Ionization (EI) at 70 eV is standard. The resulting mass spectrum for Cyclopropyl 4-methoxyphenyl ketone would be expected to show a prominent molecular ion peak and characteristic fragment ions corresponding to the loss of the cyclopropyl group and cleavage around the carbonyl group.

A potential GC-MS method is outlined in Table 2.

Table 2: Representative GC-MS Method Parameters for Cyclopropyl 4-methoxyphenyl Ketone Analysis

| Parameter | Condition |

| Column | 5% Phenyl-Polysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Oven Program | 100 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min) |

| Injector | Split/Splitless, 250 °C, Split ratio 50:1 |

| Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 40-450 |

View detailed data for Table 2

| Parameter | Condition |

|---|---|

| Column | 5% Phenyl-Polysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Oven Program | 100 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min) |

| Injector | Split/Splitless, 250 °C, Split ratio 50:1 |

| Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 40-450 |

Spectrophotometric and Electrochemical Detection Methodologies

Spectrophotometric methods, particularly UV-Visible spectroscopy, offer a simple and rapid means for the quantification of Cyclopropyl 4-methoxyphenyl ketone, provided it is the main absorbing species in the sample matrix. The molecule's conjugated system, encompassing the phenyl ring and the carbonyl group, gives rise to characteristic electronic transitions (π→π* and n→π), resulting in significant UV absorbance. masterorganicchemistry.com The absorbance maximum (λmax) for the strong π→π transition is expected to be in the 270-280 nm range. A method could be developed by creating a calibration curve of absorbance versus concentration at the λmax.

For more complex matrices, derivatization with reagents like 2,4-DNPH can be used. researchgate.net The resulting hydrazone is intensely colored, shifting the absorbance maximum into the visible region (e.g., 365-480 nm), which enhances both sensitivity and selectivity. researchgate.netnih.gov

Electrochemical detection offers an alternative for quantification. Based on analogous structures like benzophenone, Cyclopropyl 4-methoxyphenyl ketone would be electrochemically active, undergoing reduction at the carbonyl group. Techniques like cyclic voltammetry could be used to determine the reduction potential. A quantitative method using differential pulse voltammetry could then be developed, which would offer high sensitivity.

Development of Quantitative Analytical Assays

The development of a fully validated quantitative assay is essential for accurately determining the potency of Cyclopropyl 4-methoxyphenyl ketone. This typically involves using one of the chromatographic methods described above (HPLC or GC) and validating it according to established guidelines.

The validation process for a quantitative assay would include the following parameters:

Linearity and Range: A series of calibration standards of known concentrations are analyzed to demonstrate a linear relationship between detector response and concentration. For Cyclopropyl 4-methoxyphenyl ketone, a typical range might be from 0.01 mg/mL to 1.0 mg/mL.

Accuracy: The accuracy is determined by spiking a blank sample matrix with a known amount of the compound at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) and measuring the recovery.

Precision:

Repeatability (Intra-day precision): Multiple analyses of the same sample on the same day.

Intermediate Precision (Inter-day precision): Analysis of the same sample on different days, by different analysts, or with different equipment.

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities or related compounds. This is typically demonstrated using the DAD or MS detector.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Table 3 summarizes the typical validation parameters for a quantitative GC or HPLC assay.

Table 3: Key Validation Parameters for a Quantitative Chromatographic Assay

| Parameter | Typical Acceptance Criteria |

| Linearity (r²) | ≥ 0.999 |

| Accuracy (Recovery) | 98.0% - 102.0% |

| Repeatability (RSD) | ≤ 1.0% |

| Intermediate Precision (RSD) | ≤ 2.0% |

| LOQ | Signal-to-Noise Ratio ≥ 10 |

| LOD | Signal-to-Noise Ratio ≥ 3 |

View detailed data for Table 3

| Parameter | Typical Acceptance Criteria |

|---|---|

| Linearity (r²) | ≥ 0.999 |

| Accuracy (Recovery) | 98.0% - 102.0% |

| Repeatability (RSD) | ≤ 1.0% |

| Intermediate Precision (RSD) | ≤ 2.0% |

| LOQ | Signal-to-Noise Ratio ≥ 10 |

| LOD | Signal-to-Noise Ratio ≥ 3 |

Future Research Directions and Emerging Paradigms for Cyclobutyl 4 Methoxyphenyl Ketone Research

Exploration of Unconventional Reactivity Patterns and Catalytic Transformations

The inherent ring strain and electronic nature of cyclobutyl aryl ketones, including the 4-methoxyphenyl (B3050149) derivative, make them prime candidates for discovering novel chemical reactions. Future research is set to move beyond traditional transformations to explore unconventional reactivity.

A significant area of interest is the photochemical behavior of these ketones. The Norrish Type II reaction , a photochemical intramolecular hydrogen abstraction, is a known pathway for such compounds. wikipedia.orgchem-station.com A particularly innovative strategy involves using a UV-light-promoted Norrish-Yang cyclization of a cyclobutyl aryl ketone to generate a highly strained bicyclo[1.1.1]pentan-2-ol intermediate. nih.govnih.govresearchgate.netbohrium.com This intermediate is not the final product but a launchpad for further transformations.

Subsequent palladium-catalyzed C–C bond cleavage of this bicyclic alcohol, driven by strain release, allows for the stereospecific introduction of a wide array of functional groups. nih.govnih.govresearchgate.netnih.gov This sequential C–H/C–C functionalization strategy effectively transforms the starting ketone into valuable cis-γ-functionalized cyclobutyl ketones. nih.govnih.gov This two-step process represents a formal γ-C–H functionalization, a challenging yet highly desirable transformation in organic synthesis. nih.gov

Future work will likely focus on expanding the scope of coupling partners, optimizing catalyst systems, and exploring alternative energy inputs like electrochemistry to drive these transformations. The development of new ligands to control selectivity in palladium-catalyzed processes is also a crucial frontier. nih.govnih.gov

Table 1: Key Catalytic Transformations and Intermediates

| Starting Material Class | Key Reaction | Intermediate | Subsequent Transformation | Resulting Product Class |

|---|---|---|---|---|

| Cyclobutyl aryl ketones | Norrish-Yang Cyclization (UV light) | Aryl bicyclo[1.1.1]pentan-2-ol | Palladium-catalyzed C–C cleavage/functionalization | cis-1,3-difunctionalized cyclobutanes |

| Keto-vinylidenecyclopropanes | Palladium-catalyzed C-C cleavage | Eight-membered cyclic palladium intermediate | [3+2] Cycloaddition | Dihydrofurans and Tetrahydrofurans |

Design and Synthesis of Next-Generation Analogues for Specific Biological Targets

The cyclobutane (B1203170) ring is an increasingly important scaffold in medicinal chemistry. Its unique three-dimensional structure can improve pharmacological properties such as metabolic stability and binding efficiency. nih.govbohrium.com Specifically, 1,3-difunctionalized cyclobutanes are recognized as valuable building blocks for small-molecule drug candidates. nih.govnih.govbohrium.comdocumentsdelivered.com

The synthetic methods described above provide a direct route to next-generation analogues of cyclobutyl 4-methoxyphenyl ketone. The ketone's benzoyl group acts as a handle to facilitate the introduction of new functionalities, after which it can be modified or removed. nih.govnih.gov For instance, the ketone can be converted into amides and esters, while the p-methoxyphenyl group itself can be oxidized to a carboxylic acid, offering a versatile point for further chemical changes. nih.gov

Future research will focus on:

Systematic Analogue Synthesis: Creating libraries of 1,3-difunctionalized cyclobutanes with diverse aryl, heteroaryl, alkenyl, and alkynyl groups to explore structure-activity relationships (SAR). nih.gov

Bioisosteric Replacement: Using the cyclobutane core as a conformationally restricted replacement for more common linkers or as a non-planar substitute for aryl rings in known bioactive molecules. nih.gov

Target-Oriented Synthesis: Applying these synthetic strategies to construct complex molecules and known pharmaceutical analogues, such as inhibitors of enzymes like fatty acid amide hydrolase. sci-hub.se

The versatility of these synthetic routes allows for the creation of a wide range of new chemical entities for screening against various biological targets, from enzymes to receptors. nih.govucl.ac.uk

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

Reaction Prediction and Optimization: ML models can be trained on existing chemical data to predict the outcomes of the complex catalytic reactions described previously. researchgate.net This can help chemists identify the optimal ligands, catalysts, and reaction conditions to maximize yield and selectivity, reducing the need for extensive empirical screening. researchgate.net

Retrosynthetic Analysis: AI tools can propose novel and efficient synthetic routes to complex target analogues. youtube.comyoutube.com By conceptualizing molecules as the result of experimental processes, generative AI can design a synthetic "recipe" alongside the molecular structure, ensuring that the designed molecules are synthetically accessible. youtube.com

Generative Molecular Design: Generative models can explore the vastness of chemical space to design entirely new cyclobutane-containing structures with desired properties. youtube.com These models can be guided by predictive algorithms that score molecules for specific biological activities or desired physicochemical properties, steering the design process toward promising candidates for therapeutic applications. youtube.comyoutube.com

Property Prediction: AI can predict the pharmacological and toxicological profiles of newly designed analogues, helping to prioritize the most promising candidates for synthesis and experimental testing. nih.gov

By integrating AI, researchers can navigate the complex chemical landscape more efficiently, bridging the gap between computational design and experimental execution. youtube.comyoutube.com

Sustainable and Scalable Production Methods

The principles of green chemistry are becoming increasingly important in chemical synthesis, demanding methods that are environmentally benign, atom-economical, and scalable. yedarnd.cominnoget.compatsnap.com Future research on this compound will prioritize the development of such processes.

Key areas for development include:

Biocatalysis: The use of enzymes, either as isolated preparations or within whole-cell systems, offers a green alternative for producing chiral alcohols from prochiral ketones. sphinxsai.comnih.govnih.govbibliotekanauki.pl Ketoreductase enzymes, which are often NADPH-dependent, can perform highly selective reductions under mild conditions (ambient temperature and neutral pH). nih.goventrechem.com Research is focused on developing robust, self-sufficient heterogeneous biocatalysts and using environmentally friendly solvents like glycerol (B35011) to improve sustainability. sphinxsai.comentrechem.com

Photocatalysis with Visible Light: Moving away from high-energy UV radiation, visible-light-induced photocatalysis presents a milder and more sustainable approach. chemistryviews.org For example, green methods for synthesizing aromatic ketones using CeCl₃ as a photosensitizer in water, with air as the oxidant, have been developed. chemistryviews.org Applying similar principles to the synthesis and transformation of cyclobutyl ketones is a promising research avenue.

Electrosynthesis: Electrochemical methods can replace chemical oxidants and reductants, reducing waste. They are inherently scalable and can be powered by renewable energy sources, further enhancing their green credentials.

Catalyst Recovery and Reuse: Developing reactions that use heterogeneous or recyclable catalysts, such as polyoxometalates (POMs) or palladium on solid supports, is crucial for industrial-scale production. yedarnd.comcsic.es

These sustainable approaches aim to reduce the environmental footprint of chemical synthesis while providing efficient and economically viable routes to valuable cyclobutane derivatives. innoget.comcsic.es

Interdisciplinary Approaches and Novel Application Areas

The full potential of this compound and its analogues will be realized through collaborations that cross traditional scientific boundaries. The intersection of organic synthesis, medicinal chemistry, materials science, and computational chemistry is creating new opportunities.

Chemical Biology and Medicinal Chemistry: The primary interdisciplinary application is in drug discovery, where synthetic chemists create novel cyclobutane scaffolds for evaluation by biologists and pharmacologists. nih.govnih.govnih.gov These compounds are being explored for their potential as new therapeutics. bohrium.comdocumentsdelivered.com

Photochemistry and Catalysis: The study of the Norrish-Yang reaction and subsequent palladium catalysis is a clear example of combining photochemistry with organometallic catalysis to achieve novel transformations. chem-station.comnih.gov